molecular formula C8H13N3O2 B2786635 2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1218240-85-7

2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2786635
CAS No.: 1218240-85-7
M. Wt: 183.211
InChI Key: NKPPQXINFWDOLG-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyrazole ring substituted with a methyl group at the 1-position and an acetic acid backbone modified with a dimethylamino group at the α-carbon. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol (calculated).

Properties

IUPAC Name

2-(dimethylamino)-2-(1-methylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-9-11(3)5-6/h4-5,7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPQXINFWDOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Dimethylamino Group: Enhances solubility in polar solvents and may influence basicity (pKa ~8-10).
  • Acetic Acid Moiety : Provides a carboxylic acid functional group for salt formation or conjugation.

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical properties of 2-(dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Source
This compound Not explicitly stated C₈H₁₃N₃O₂ 183.21 1-methylpyrazole, dimethylamino, acetic acid N/A Inference from
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid 1152582-56-3 C₆H₈N₂O₂ 140.14 1-methylpyrazole, acetic acid 95%
2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride 1214701-09-3 C₈H₁₄ClN₃O₂ 219.67 Trimethylpyrazole, amino, acetic acid (HCl salt) N/A
2-(1-Methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid 1218541-76-4 C₁₀H₁₅N₃O₃ 225.25 1-methylpyrazole, morpholine, acetic acid N/A
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate 1909305-89-0 C₈H₁₂N₂O₂ 168.19 1,3-dimethylpyrazole, methyl ester High purity
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid 1031235-44-5 C₁₄H₁₄ClN₃O₃ 307.73 Chloro, dimethylpyrazole, phenyl, acetic acid N/A

Key Differences and Functional Implications

Amino Group Variations: The dimethylamino group in the target compound enhances lipophilicity compared to the unmodified 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (). This modification may improve membrane permeability in biological applications. In contrast, the amino group in ’s compound (as a dihydrochloride salt) increases water solubility and ionic character, making it suitable for aqueous reaction conditions.

Chloro and dimethyl groups () increase electron-withdrawing effects, which could stabilize the pyrazole ring but reduce nucleophilicity.

Functional Group Modifications: Esterification () converts the carboxylic acid into a methyl ester, altering solubility (more lipophilic) and reactivity (ester hydrolysis possible under basic conditions).

Physicochemical Properties: The molecular weight range spans 140–307 g/mol, with higher weights correlating with increased substituent complexity (e.g., phenyl groups in ). Purity: Commercial availability of 95% purity is noted for simpler derivatives (), while more complex analogues may require specialized synthesis.

Research and Application Insights

  • Pharmaceutical Relevance : The morpholine derivative () and methyl ester () are highlighted for applications in drug discovery, particularly in kinase inhibitors or prodrug formulations .
  • Synthetic Challenges: and emphasize the use of tert-butoxycarbonyl (Boc) protecting groups to stabilize amino-acetic acid derivatives during synthesis .
  • Biological Activity : Chlorinated pyrazole derivatives () are often explored for antimicrobial or anti-inflammatory properties due to halogen-mediated interactions with biological targets .

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